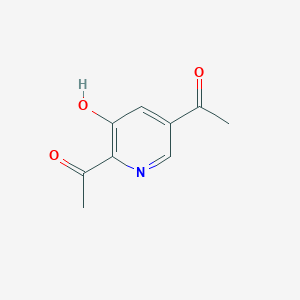
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone typically involves the acetylation of 3-hydroxypyridine. One common method is the Friedel-Crafts acylation reaction, where 3-hydroxypyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-(5-Acetyl-3-pyridyl)ethanone or 1-(5-Carboxy-3-hydroxypyridin-2-YL)ethanone.
Reduction: Formation of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of agrochemicals and as a building block for materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxypyridin-2-YL)ethanone: Similar structure but lacks the acetyl group.
1-(5-Hydroxypyridin-2-YL)ethanone: Similar structure but has a hydroxyl group instead of an acetyl group.
1-(2-Hydroxypyridin-3-YL)ethanone: Positional isomer with the hydroxyl group at a different position.
Uniqueness
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone is unique due to the presence of both hydroxyl and acetyl groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
1-(6-acetyl-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-3-8(13)9(6(2)12)10-4-7/h3-4,13H,1-2H3 |
Clé InChI |
MKQVKSBUGQLWBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(N=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















